molecular formula C17H21FN6O B569308 TAK-659 CAS No. 1312691-33-0

TAK-659

カタログ番号: B569308
CAS番号: 1312691-33-0
分子量: 344.4 g/mol
InChIキー: MJHOMTRKVMKCNE-NWDGAFQWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ミバボチニブは、経口投与可能な、脾臓チロシンキナーゼ(Syk)の強力かつ選択的な阻害剤です。 それはまた、FMS様チロシンキナーゼ3(FLT3)に対して活性も示します 。Sykは、B細胞リンパ腫における生存経路を活性化する主要なシグナル伝達タンパク質です。 特に、びまん性大細胞型B細胞リンパ腫(DLBCL)の非胚中心B細胞様(non-GCB)または活性化B細胞様(ABC)サブタイプは、生存のためにB細胞受容体経路とSykシグナル伝達に大きく依存しています .

2. 製法

合成ルート:: ミバボチニブの特定の合成ルートは、公の場で広く文書化されていません。それは、武田薬品工業株式会社によって、低分子医薬品として合成されています。

工業生産:: 工業規模の生産方法に関する詳細は、機密情報です。ミバボチニブは現在、卵巣癌、固形腫瘍、非ホジキンリンパ腫、急性骨髄性白血病など、さまざまな適応症の臨床第1相試験中です [2, 3].

準備方法

Synthetic Routes:: Specific synthetic routes for mivavotinib are not widely documented in the public domain. it is synthesized as a small molecule drug by Takeda Pharmaceutical Co Ltd.

Industrial Production:: Details regarding industrial-scale production methods are proprietary. Mivavotinib is currently in clinical phase 1 trials for various indications, including ovarian cancer, solid tumors, non-Hodgkin lymphoma, and acute myeloid leukemia [2, 3].

化学反応の分析

反応性:: ミバボチニブの反応性は、SykおよびFLT3キナーゼとの相互作用に関係しています。それはそれらの活性を阻害し、下流のシグナル伝達経路を破壊します。

一般的な試薬と条件:: ミバボチニブ合成で使用される特定の試薬と条件は、公開されていません。 DLBCL細胞株におけるMYD88および/またはCD79b変異に対するその効力は、標的相互作用を示唆しています。

主な生成物:: ミバボチニブは主に、SykおよびFLT3キナーゼを阻害し、細胞の生存と増殖に下流の影響を与えます。

4. 科学研究への応用

    腫瘍学: 再発/難治性DLBCL、AML、および固形腫瘍におけるその有効性を調査しています。

    免疫学: B細胞シグナル伝達経路に対するその影響を理解しています。

    創薬: 標的療法としてのその役割を探求しています。

科学的研究の応用

    Oncology: Investigating its efficacy in relapsed/refractory DLBCL, AML, and solid tumors.

    Immunology: Understanding its impact on B-cell signaling pathways.

    Drug Development: Exploring its role as a targeted therapy.

作用機序

ミバボチニブは、SykおよびFLT3キナーゼを阻害することで効果を発揮します。これらの経路を破壊することにより、細胞の生存と増殖を阻害します。

類似化合物との比較

詳細な比較は限られています。ミバボチニブの独自性は、SykとFLT3の二重阻害にあります。類似の化合物には、特定の経路を標的とする他のキナーゼ阻害剤があります。

生物活性

TAK-659, also known as mivavotinib, is an investigational oral dual inhibitor targeting spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). It has been primarily studied for its potential therapeutic effects in various hematological malignancies, particularly B-cell lymphomas such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). This article reviews the biological activity of this compound, highlighting its efficacy, safety profile, and mechanisms of action based on clinical trials and preclinical studies.

This compound functions by inhibiting SYK and FLT3 pathways, which are crucial in the signaling processes of B-cell receptor (BCR) and FLT3 receptor activation. The inhibition of these pathways can lead to reduced proliferation of malignant B-cells and modulation of the tumor microenvironment, including the reduction of immunosuppressive cell populations such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) .

Phase I Trials

Several Phase I studies have evaluated the safety, tolerability, and preliminary efficacy of this compound in patients with relapsed/refractory B-cell malignancies.

  • Single-Agent Efficacy in DLBCL :
    • In a study involving 105 patients, this compound demonstrated an overall response rate (ORR) of 28% with a complete response (CR) rate of 19% among patients with relapsed/refractory DLBCL. The maximum tolerated dose (MTD) was established at 100 mg daily .
  • Combination Therapy with R-CHOP :
    • A trial combining this compound with R-CHOP in treatment-naïve high-risk DLBCL patients showed promising results. Among 12 enrolled patients, 92% achieved CR after treatment with a median follow-up of 21 months. The MTD was again confirmed at 100 mg daily .
  • Efficacy in Other Hematological Malignancies :
    • Preclinical models have shown this compound's effectiveness against various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and pediatric acute lymphoblastic leukemia (ALL). In pediatric ALL patient-derived xenograft models, this compound exhibited low to moderate activity but significantly prolonged event-free survival in several cases .

Safety Profile

This compound has been generally well tolerated across studies. Common treatment-emergent adverse events (TEAEs) included:

  • Lymphopenia: 100%
  • Infection: 50%
  • Elevations in liver enzymes (AST/ALT): 100%/83% .

These adverse effects were mostly asymptomatic and reversible upon discontinuation or dose adjustment.

Preclinical Studies

Preclinical investigations have provided insights into the biological activity of this compound:

  • Inhibition of Tumor Growth :
    • Studies using xenograft models have shown that this compound effectively inhibits tumor growth in various B-cell lymphoma cell lines, demonstrating significant reductions in tumor volume compared to controls .
  • Immune Modulation :
    • This compound has been shown to reduce populations of immunosuppressive cells within the tumor microenvironment, suggesting a potential immune-modulating effect that could enhance anti-tumor immunity .

Summary of Findings

The following table summarizes key findings from clinical studies on this compound:

Study TypePatient PopulationDosageORR (%)CR (%)Notable Adverse Effects
Phase IRelapsed/Refractory DLBCL100 mg daily2819Lymphopenia, infections
Phase IHigh-risk DLBCL (naïve)60-100 mg daily-92Lymphopenia, liver enzyme elevation
PreclinicalPediatric ALL PDXs60 mg/kg daily--Well tolerated

特性

IUPAC Name

6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6O/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHOMTRKVMKCNE-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312691-33-0
Record name Mivavotinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312691330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mivavotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16849
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MIVAVOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QR88H79VX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。